1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile
Description
The compound 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile features a cyclopentane ring substituted with a maleimide (2,5-dioxopyrrole) moiety and a nitrile group. Maleimides are highly reactive toward thiol groups, making them valuable in bioconjugation chemistry (e.g., antibody-drug conjugates) . The nitrile group may contribute to stability or serve as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids).
Properties
IUPAC Name |
1-(2,5-dioxopyrrol-1-yl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c11-7-10(5-1-2-6-10)12-8(13)3-4-9(12)14/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSNKEUHKRCKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyrrole Derivatives
A common approach involves the reaction of a pyrrole-2,5-dione derivative with a cyclopentane-based nucleophile bearing a leaving group or functional handle for substitution.
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- Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are employed to dissolve reactants and facilitate nucleophilic substitution.
- Strong bases like sodium hydride (NaH) are used to deprotonate the pyrrole nitrogen, increasing nucleophilicity.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50–70 °C) for several hours (typically 6–24 hours) to ensure completion.
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- The pyrrole-2,5-dione is dissolved in DMF.
- Sodium hydride is added carefully under an inert atmosphere to generate the pyrrole anion.
- A cyclopentane derivative bearing a suitable leaving group (e.g., halide or sulfonyloxy group) is added dropwise.
- The mixture is stirred until the reaction completes.
- The reaction is quenched by pouring into water.
- The product is extracted with ethyl acetate, washed, dried, and concentrated.
- Purification is achieved by crystallization or chromatography.
Outcome:
This method yields the target compound with the pyrrole nitrogen substituted by the cyclopentane-1-carbonitrile moiety.
Cyclization and Functional Group Transformations
Alternative methods involve cyclization reactions where the pyrrole ring is formed in situ from precursors containing both the cyclopentane skeleton and nitrile group.
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- Electrophilic addition or acylation to introduce keto or nitrile groups.
- Amino carbonylation-cyclization to close the pyrrole ring.
- Oxidation or elimination steps to achieve the 2,5-dioxo substitution pattern on the pyrrole ring.
Solid-Phase Synthesis:
Although more commonly used for combinatorial libraries of pyrrole derivatives, solid-phase synthesis techniques involving supported selenium resin and sequential electrophilic addition, dehydrohalogenation, and cyclization steps can be adapted for related pyrrole-2,5-dione derivatives.
Halogenation and Substitution for Functionalized Pyrroles
Halogenated pyrrole intermediates can be prepared via selective chlorination or fluorination of pyrrole carboxylates, followed by substitution reactions to introduce nitrile or cyclopentane groups.
Comparative Data Table of Preparation Parameters
Research Findings and Observations
- The use of sodium hydride in polar aprotic solvents like DMF is critical to achieving high nucleophilicity of the pyrrole nitrogen for substitution reactions.
- Reaction times vary depending on the electrophile and temperature but generally range from 6 to 24 hours.
- Purification is typically done by extraction and crystallization; chromatographic purification may be necessary for closely related impurities.
- Solid-phase combinatorial methods allow rapid synthesis of pyrrole derivatives but require specialized resin supports and are more suited for library generation rather than bulk synthesis.
- Halogenated intermediates provide versatile handles for further functionalization, enabling the synthesis of diverse pyrrole derivatives, including the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known biologically active molecules. Specifically, its pyrrole moiety is a common feature in many drugs, particularly those targeting cancer and neurological disorders. Research indicates that derivatives of this compound can exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile showed promising results against various cancer cell lines. The compounds were tested for their cytotoxicity and mechanism of action. Results indicated that these compounds induced apoptosis in cancer cells through the activation of caspases .
Materials Science
Polymer Chemistry
This compound can be utilized as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength. Research has shown that polymers derived from this compound exhibit improved performance in high-temperature applications .
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability | Up to 300°C |
| Mechanical Strength | 50 MPa |
| Elastic Modulus | 3 GPa |
Organic Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable for synthesizing other biologically active compounds .
Example Reactions:
- Michael Addition: The compound can undergo Michael addition reactions with nucleophiles to form more complex structures.
- Cycloaddition Reactions: It can also participate in cycloaddition reactions, leading to the formation of cyclic compounds with potential biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Findings
Maleimide Reactivity
- The maleimide group in the target compound shares reactivity with ADC1730, which is designed for site-specific bioconjugation via thiol-maleimide chemistry .
- Maleimides are sensitive to hydrolysis under basic conditions, which may limit their stability in aqueous environments.
Nitrile Group Properties
- The nitrile group in the target compound is structurally analogous to 1-(3,5-Difluorophenyl)cyclopentanecarbonitrile . Nitriles are generally stable but can hydrolyze to amides or carboxylic acids under acidic/basic conditions, enabling further derivatization.
Cyclopentane Derivatives
- Cyclopentane rings, as seen in the target compound and cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate , may confer steric hindrance, affecting solubility or reactivity.
Biological Activity
The compound 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile is a pyrrole-derived heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is , and it features a pyrrole ring fused with a cyclopentane moiety. The presence of the dioxo and carbonitrile functional groups contributes to its reactivity and potential biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa (Cervical) | 15.4 | Topoisomerase I inhibition |
| Compound B | HCT116 (Colorectal) | 12.8 | Apoptosis induction |
| Compound C | MCF7 (Breast) | 10.0 | Cell cycle arrest |
A study highlighted that certain pyrrole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that related pyrrole derivatives demonstrate activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 25 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Candida albicans | 30 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by resistant strains .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of this compound. Similar structures have been shown to possess anticonvulsant properties in animal models, indicating a possible role in managing epilepsy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Dioxo Group : Enhances reactivity with biological targets.
- Cyclopentane Moiety : Influences lipophilicity and membrane permeability.
- Carbonitrile Functionality : Potentially involved in binding interactions with enzymes or receptors.
Research indicates that modifications to these functional groups can significantly alter the biological activity, underscoring the importance of SAR studies in drug development .
Case Studies
Several case studies have explored the efficacy of similar compounds:
- Study on Pyrrole Derivatives : A series of pyrrole-based compounds were synthesized and evaluated for their anticancer activity against various tumor cell lines. The results indicated a correlation between structural modifications and enhanced potency.
- Antimicrobial Screening : A library of pyrrole derivatives was screened against clinical isolates of bacteria and fungi, revealing several candidates with promising antimicrobial activity.
- Neuropharmacological Assessment : In vivo studies demonstrated that certain analogs could significantly reduce seizure frequency in animal models, suggesting potential therapeutic applications for epilepsy.
Q & A
Q. What are the optimal synthetic routes for 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclopentane-1-carbonitrile, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including cyclization of pyrrole precursors and nitrile functionalization. Key steps may include:
- Cyclopentane ring formation via intramolecular cyclization under acidic or basic conditions.
- Maleimide group introduction through oxidation or condensation reactions, as seen in related pyrrole-dione systems .
- Solvent selection (e.g., DMF or THF) and temperature control (60–100°C) to minimize side reactions and improve yield . Purity optimization often requires post-synthetic purification via column chromatography or HPLC, particularly to remove unreacted intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A combination of techniques is recommended:
- NMR spectroscopy (¹H/¹³C) to confirm the cyclopentane backbone and pyrrole-dione substituents .
- IR spectroscopy to identify carbonyl (1650–1750 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
- Mass spectrometry (HRMS) for molecular weight validation, especially given the compound’s moderate polarity .
Q. What purification techniques ensure high purity for research applications?
- Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves polar impurities .
- Recrystallization from ethanol or acetone improves crystallinity, as demonstrated in structurally similar compounds .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in resolving structural ambiguities?
SHELX programs (e.g., SHELXL) enable precise refinement of crystallographic data by:
- Anisotropic displacement parameter modeling to resolve electron density ambiguities in the cyclopentane ring .
- Validation of hydrogen bonding networks involving the nitrile and carbonyl groups, critical for understanding intermolecular interactions .
- Handling twinned crystals via the TWIN/BASF commands, which is common in polar derivatives of this compound .
Q. How can the compound’s reactivity be leveraged in designing drug conjugates?
The maleimide group (2,5-dioxopyrrole) enables thiol-selective bioconjugation , making it valuable for:
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
Contradictions often arise from:
- Substituent effects : Minor structural variations (e.g., replacing formyl with methyl groups) drastically alter bioactivity .
- Assay conditions : Solvent polarity (e.g., DMSO vs. aqueous buffers) affects compound stability and cell permeability . Mitigation involves:
- Standardized bioassays with controls for solvent artifacts.
- Comparative SAR studies using crystallographic data to correlate structure with activity .
Q. What computational methods validate the compound’s electronic configuration and reactivity?
- DFT calculations (e.g., B3LYP/6-31G**) model the electron-withdrawing effects of the nitrile group, predicting reactivity in nucleophilic additions .
- Molecular docking (AutoDock Vina) identifies binding poses in target proteins, such as kinases or tubulin, based on the maleimide’s electrophilicity .
Q. How does the nitrile group influence the compound’s pharmacological profile?
The nitrile:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
